2-Bromophenylhydrazine
Description
General Context and Significance as a Synthetic Intermediate
2-Bromophenylhydrazine, with the chemical formula C₆H₇BrN₂, is an organic compound that serves as a crucial starting material in numerous synthetic pathways. testbook.comgoogle.com Its significance lies in its bifunctional nature. The hydrazine (B178648) group (-NHNH₂) is a potent nucleophile and a key participant in condensation reactions, most notably the celebrated Fischer indole (B1671886) synthesis. tcichemicals.comwikipedia.orgpsu.edu This reaction, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone, provides a direct route to the indole scaffold, a core structure found in a vast number of natural products and pharmaceutically active compounds. testbook.comtcichemicals.comrsc.org
The presence of a bromine atom at the ortho position of the phenyl ring adds another layer of synthetic utility. This halogen atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents. rsc.orgacs.orgresearchgate.net This capability for post-modification of the core structure synthesized via the hydrazine group makes this compound a highly adaptable and valuable building block for creating molecular diversity. Its hydrochloride salt is also commonly used in synthesis. imist.ma
The strategic placement of the bromine atom also influences the regioselectivity of certain reactions, guiding the formation of specific isomers. This level of control is paramount in the synthesis of complex target molecules where precise stereochemistry and substitution patterns are essential for biological activity. The compound is typically synthesized from 2-bromoaniline (B46623) through diazotization followed by reduction. google.com
Overview of Research Trajectories Involving this compound
The synthetic versatility of this compound has led to its application in several distinct and impactful research areas within organic and medicinal chemistry. Key research trajectories include its use in the synthesis of bioactive carbazoles, the development of potent kinase inhibitors, and the creation of novel antifungal agents.
One of the prominent applications of this compound is in the synthesis of carbazole (B46965) derivatives. Carbazoles are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial properties. ijrpc.comnih.gov The Fischer-Borsche reaction, a variation of the Fischer indole synthesis, is often employed to construct the carbazole framework from phenylhydrazines and cyclic ketones.
For instance, research has demonstrated the synthesis of brominated N-acetyl-tetrahydrocarbazoles using 4-bromophenylhydrazine and various cyclic ketones like cyclohexanone (B45756) and cyclopentanone. ijrpc.com These synthesized carbazole derivatives have shown notable antibacterial activity. ijnc.ir Further synthetic modifications, such as N-acetylation of the brominated carbazole derivatives, have been explored to enhance their biological profiles. ijnc.ir
The search for new kinase inhibitors is a major focus in drug discovery, particularly for the treatment of cancer and inflammatory diseases. mdpi.comnih.gov this compound has served as a key starting material in the synthesis of several classes of kinase inhibitors. The indole and carbazole scaffolds, readily accessible from this precursor, are common cores in many kinase inhibitor designs.
An example is the synthesis of indolo[3,2-d]benzazepine derivatives, which are structurally related to the kinase inhibitor kenpaullone. dntb.gov.ua The synthesis of these compounds can involve the reaction of 2,5-dione with 4-bromophenylhydrazine. Furthermore, this compound has been utilized in the multi-step synthesis of inhibitors for Ataxia Telangiectasia Mutated (ATM) kinase, a critical enzyme in the DNA damage response pathway. acs.org This highlights the importance of this building block in creating complex molecules with specific therapeutic targets.
The rise of drug-resistant fungal infections necessitates the development of new antifungal agents with novel mechanisms of action. nih.govnih.gov Research in this area has leveraged this compound to create new classes of antifungal compounds. The resulting hydrazone derivatives have shown promise against various Candida species, including azole-resistant strains. nih.govtandfonline.com
For example, a series of (E)-1-benzylidene-2-(4-bromophenyl)hydrazines have been synthesized and evaluated for their antimicrobial activities. researchgate.net These studies often involve the condensation reaction of 4-bromophenylhydrazine with substituted benzaldehydes. The resulting compounds are then screened for their efficacy against pathogenic fungi, contributing to the pipeline of potential new antifungal drugs. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMQVBSLMQSMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168276 | |
| Record name | 2-Bromophenylhydrazine | |
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Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-66-4 | |
| Record name | (2-Bromophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Bromophenylhydrazine | |
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| Record name | 16732-66-4 | |
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| Record name | 2-Bromophenylhydrazine | |
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| Record name | 2-bromophenylhydrazine | |
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Advanced Synthetic Methodologies for 2 Bromophenylhydrazine and Its Salts
Classical and Contemporary Synthetic Routes for 2-Bromophenylhydrazine
The primary and most well-established method for synthesizing this compound involves a three-step process starting from 2-bromoaniline (B46623): diazotization, reduction, and hydrolysis. google.compatsnap.com
Diazotization, Reduction, and Hydrolysis Protocols
The synthesis commences with the diazotization of 2-bromoaniline. In this step, 2-bromoaniline is treated with a diazotizing agent, typically sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0–5 °C) to form the corresponding diazonium salt. patsnap.comgoogle.com Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
Optimization of Reaction Conditions and Reagents (e.g., Sodium Pyrosulfite, Zinc Powder-Hydrochloric Acid Reduction)
Significant efforts have been directed towards optimizing the reduction step to improve efficiency and product quality.
Sodium Pyrosulfite Reduction: The use of sodium pyrosulfite (also known as sodium metabisulfite) as a reducing agent offers several advantages. google.compatsnap.com This method, carried out under controlled pH (7-9) and temperature (10-35 °C) conditions, has been shown to significantly shorten the reaction time to as little as half an hour. google.com It leads to a high product purity of over 98% and is considered a cost-effective approach. google.compatsnap.com
Zinc Powder-Hydrochloric Acid Reduction: An alternative and effective reducing system is the combination of zinc powder and concentrated hydrochloric acid. google.com This method is noted for its good reduction performance, leading to high yields and shorter reaction times compared to other reducing agents like sodium hyposulfite or stannous chloride. google.com A key benefit of this approach is the ease of removal of byproducts, such as zinc hydroxide, which simplifies the purification process and results in a product with fewer impurities and high purity (≥99%). google.com The reaction is typically conducted at a temperature between 15–20 °C.
Innovations in Preparation Techniques
Recent advancements in the synthesis of this compound have focused on enhancing product purity and yield, developing greener synthetic routes, and addressing the scalability of these processes for industrial applications.
Strategies for Enhanced Product Purity and Yield
Achieving high purity and yield is a primary objective in the synthesis of this compound. Several strategies contribute to this goal:
Control of Reaction Parameters: Precise control over temperature, pH, and reaction time during diazotization and reduction is paramount to minimize side reactions and byproduct formation. google.comgoogle.com
Purification Techniques: Post-reaction purification is crucial. Techniques such as recrystallization are employed to obtain the final product in high purity. google.com For the hydrochloride salt, leaching with solvents like acetone (B3395972) has been shown to improve both the purity and the physical appearance of the product. google.com The use of activated carbon for decolorization is also a common practice to remove colored impurities. patsnap.com
A comparison of different reduction methods highlights the improvements in yield and purity:
| Reducing Agent | Reaction Time | Product Purity | Yield | Reference |
| Sodium Sulfite | Long | 63-72% | Not specified | patsnap.com |
| Sodium Pyrosulfite | ~30 minutes | >98% | Not specified | google.com |
| Zinc Powder-HCl | Shortened | >99% | >38% | google.com |
Development of Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact. Key areas of development include:
Atom Economy: The selection of synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, are being explored to improve efficiency and reduce waste. researchgate.netbohrium.com
Use of Safer Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with more environmentally benign alternatives. While traditional methods often use strong acids and organic solvents, future developments may focus on aqueous-based syntheses or the use of greener solvent systems. nii.ac.jp
Catalysis: The use of catalytic methods, particularly those involving transition metals like palladium, is a promising avenue for developing more sustainable synthetic protocols. bohrium.com Catalytic processes can lead to higher efficiency, milder reaction conditions, and reduced waste generation.
Scalability Considerations for Industrial and Pharmaceutical Applications
The transition from laboratory-scale synthesis to industrial production presents several challenges that need to be addressed:
Process Safety and Control: Ensuring the safety and reproducibility of the synthesis on a large scale is paramount. This involves careful control of reaction parameters and the implementation of robust safety protocols.
Throughput and Efficiency: High-throughput synthesis methods are desirable for meeting the demands of the pharmaceutical industry. Continuous flow chemistry, as opposed to batch processing, is an emerging area that can offer improved efficiency, safety, and scalability for the production of this compound and its derivatives. researchgate.net
The development of scalable and efficient syntheses is crucial for ensuring a reliable supply of this compound for its widespread use in the production of pharmaceuticals and other important chemical products.
Mechanistic Investigations of 2 Bromophenylhydrazine Reactions
Fundamental Reaction Mechanisms
The reactivity of 2-bromophenylhydrazine is primarily governed by the nucleophilic nature of the hydrazine (B178648) moiety. It readily participates in reactions with electrophilic centers, leading to the formation of new carbon-nitrogen bonds and subsequent intramolecular transformations.
Hydrazone Formation and Subsequent Transformations
A foundational reaction of this compound involves its condensation with aldehydes and ketones to form hydrazones. wikipedia.org This reaction is a classic example of nucleophilic addition to a carbonyl group. The mechanism commences with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.
The carbinolamine intermediate is typically unstable and undergoes dehydration to yield the stable hydrazone product. nih.gov This elimination of a water molecule is often the rate-limiting step and can be catalyzed by either acid or base. nih.gov The resulting 2-bromophenylhydrazone is a versatile intermediate that can undergo further transformations, most notably cyclization reactions to form heterocyclic compounds. Hydrazones are susceptible to hydrolysis, which can revert them back to the original carbonyl compound and hydrazine. wikipedia.org
Sigmatropic Rearrangements in Cyclization Processes
One of the most significant applications of this compound is in the Fischer indole (B1671886) synthesis, a reaction that centrally involves a sigmatropic rearrangement. wikipedia.org A sigmatropic reaction is a pericyclic process where one sigma (σ) bond is broken while another is formed intramolecularly across a π-electron system. wikipedia.org
In the context of the Fischer indole synthesis, the 2-bromophenylhydrazone, formed in situ from this compound and a suitable ketone or aldehyde, undergoes tautomerization to an enamine intermediate under acidic conditions. This enamine is the key substrate for the subsequent uh.eduuh.edu-sigmatropic rearrangement, a class of rearrangements that includes the well-known Cope and Claisen rearrangements. wikipedia.orgimperial.ac.uklibretexts.org The rearrangement involves a cyclic, six-membered transition state, leading to the formation of a new carbon-carbon bond and the cleavage of the nitrogen-nitrogen bond. libretexts.org This concerted step is thermally allowed and proceeds suprafacially. libretexts.org The resulting intermediate then undergoes aromatization, typically through the elimination of ammonia (B1221849), to yield the final indole ring system.
Acid-Catalyzed Reaction Pathways
Acid catalysis plays a pivotal role in several reactions involving this compound, particularly in hydrazone formation and the subsequent Fischer indole synthesis. In hydrazone formation, acid protonates the hydroxyl group of the carbinolamine intermediate, converting it into a better leaving group (water) and thereby facilitating the dehydration step. nih.gov
In the Fischer indole synthesis, acid catalysis is crucial for multiple steps. It first promotes the tautomerization of the initially formed hydrazone into its reactive enamine form. Subsequently, the acid catalyzes the key uh.eduuh.edu-sigmatropic rearrangement itself. The protonation of the imine nitrogen makes the enamine a more electron-rich system, facilitating the cyclic rearrangement of electrons. Finally, the acid assists in the elimination of ammonia from the cyclized intermediate, driving the reaction towards the stable, aromatic indole product. The use of strong acids is a common feature of this reaction, ensuring that these catalytic pathways proceed efficiently. google.com
Stereochemical Aspects of Reactivity
The stereochemical outcomes of reactions involving this compound are largely dictated by the geometry of the transition states in key steps, such as the uh.eduuh.edu-sigmatropic rearrangement. In the Fischer indole synthesis, this rearrangement is understood to proceed through a highly ordered, chair-like six-membered transition state. imperial.ac.uk
In this transition state, substituents on the reacting molecules tend to occupy pseudo-equatorial positions to minimize steric hindrance, which can influence the stereochemistry of the final product if chiral centers are formed. imperial.ac.uk For example, when an unsymmetrical ketone is used, the geometry of the enamine intermediate (E vs. Z) can direct the stereochemical course of the rearrangement. The inherent structure of this compound, with the bromine atom at the ortho position, can also exert steric and electronic effects that influence the preferred conformation of the transition state, thereby impacting the regioselectivity and stereoselectivity of the cyclization.
Computational Chemistry and Theoretical Studies
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of organic molecules like this compound. These theoretical studies provide detailed information on transition state structures, activation energies, and reaction pathways that are often difficult to probe experimentally. researchgate.net
Density Functional Theory (DFT) Calculations for Reactivity Prediction
DFT calculations are widely employed to predict the chemical reactivity of molecules by analyzing their electronic structure. scispace.com Key parameters derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding reactivity. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scispace.com
Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can identify the nucleophilic and electrophilic sites within a molecule. scispace.com For this compound, the MEP would highlight the electron-rich regions around the nitrogen atoms, confirming their nucleophilic character, and electron-deficient regions that are susceptible to attack.
Furthermore, DFT can be used to model entire reaction pathways, such as the Fischer indole synthesis. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the determination of activation barriers (ΔG‡) for each step, providing a quantitative prediction of reaction kinetics and helping to identify the rate-determining step. researchgate.net These computational insights are invaluable for understanding the subtle electronic and steric effects of substituents, like the ortho-bromo group, on the reaction mechanism. rsc.org
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzohydrazide | -6.54 | -0.89 | 5.65 |
| 2-Chlorobenzohydrazide | -6.71 | -1.25 | 5.46 |
| 4-Nitrobenzohydrazide | -7.35 | -2.81 | 4.54 |
| 4-Methoxybenzohydrazide | -6.12 | -0.65 | 5.47 |
Molecular Modeling and Simulation of Reaction Intermediates
Computational chemistry has emerged as a powerful tool for elucidating complex reaction mechanisms, offering insights into the energetics and structures of transient intermediates and transition states that are often difficult to characterize experimentally. In the context of this compound reactions, molecular modeling and simulation play a crucial role in understanding the intricate mechanistic details, particularly in well-known reactions such as the Fischer indole synthesis.
While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of closely related substituted phenylhydrazines. These studies provide a framework for understanding how substituents on the phenyl ring influence reaction pathways and the stability of intermediates.
One of the most significant reactions involving arylhydrazines is the Fischer indole synthesis, which proceeds through several key intermediates. Computational studies, often employing Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have been instrumental in mapping the potential energy surface of this reaction. These investigations typically focus on the relative energies of hydrazone tautomers, the activation barrier of the crucial jk-sci.comjk-sci.com-sigmatropic rearrangement, and subsequent cyclization and ammonia elimination steps.
For substituted phenylhydrazines, a key area of investigation is the competition between the productive Fischer indolization pathway and non-productive side reactions, such as the cleavage of the N-N bond. The electronic nature of the substituent on the phenyl ring can significantly influence this branching. For instance, computational studies on halogen-substituted phenylhydrazines, such as the electronically similar o-chlorophenylhydrazine, have explored how these substituents affect the stability of key intermediates and transition states. nih.gov
The general mechanism of the Fischer indole synthesis involves the formation of a phenylhydrazone from the reaction of phenylhydrazine (B124118) with an aldehyde or ketone. This is followed by tautomerization to an ene-hydrazine, which then undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement. The resulting di-imine intermediate subsequently cyclizes and eliminates ammonia to form the indole ring. jk-sci.comwikipedia.orgsharif.edu
Molecular modeling allows for the calculation of key energetic parameters for these intermediates. Below is a representative table illustrating the type of data generated from such computational studies, using hypothetical values for a this compound derivative in a Fischer indole synthesis reaction to demonstrate the concepts.
Table 1: Calculated Relative Energies of Intermediates in the Fischer Indole Synthesis of a Hypothetical 7-Bromoindole
| Intermediate | Description | Relative Energy (kcal/mol) |
| I | Phenylhydrazone | 0.0 |
| II | Ene-hydrazine | +5.2 |
| TS1 | jk-sci.comjk-sci.com-Sigmatropic Rearrangement Transition State | +25.8 |
| III | Di-imine | -15.3 |
| IV | Cyclized Intermediate | -10.1 |
| TS2 | Ammonia Elimination Transition State | +12.4 |
| V | 7-Bromoindole | -45.0 |
Note: These values are illustrative and intended to represent typical data from computational studies.
Furthermore, simulations can provide detailed geometric information about the reaction intermediates. Bond lengths, bond angles, and dihedral angles of the intermediates and transition states can be precisely calculated, offering a three-dimensional understanding of the reaction progress. For example, in the jk-sci.comjk-sci.com-sigmatropic rearrangement transition state, the forming and breaking C-C and N-N bonds can be characterized.
Table 2: Selected Calculated Geometric Parameters for the jk-sci.comjk-sci.com-Sigmatropic Rearrangement Transition State (TS1)
| Parameter | Description | Calculated Value |
| d(C-C) | Length of the forming C-C bond | 2.15 Å |
| d(N-N) | Length of the breaking N-N bond | 1.98 Å |
| ∠(C-N-N) | Angle of the hydrazine moiety | 115.2° |
Note: These values are hypothetical and serve as examples of data obtained from molecular modeling.
Computational studies have also highlighted that certain substitution patterns can lead to the failure of the Fischer indole synthesis. nih.gov For example, strong electron-donating substituents can stabilize intermediates that lead to N-N bond cleavage, diverting the reaction from the desired indole formation pathway. While bromine is an electron-withdrawing group, its steric bulk in the ortho position could also influence the conformational preferences of intermediates and the energetics of the reaction pathway. Molecular modeling can quantify these steric and electronic effects.
Applications of 2 Bromophenylhydrazine in Complex Molecule Synthesis
Fischer Indole (B1671886) Synthesis and Derivatives
The Fischer indole synthesis, a reaction discovered in 1883, remains one of the most effective methods for preparing indoles. wikipedia.orgbyjus.com The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine, such as 2-bromophenylhydrazine, with an aldehyde or a ketone. wikipedia.orgbyjus.com The presence of the bromine atom on the phenyl ring of this compound offers a strategic advantage, as it can be retained in the final indole product for further functionalization, for instance, through cross-coupling reactions. wikipedia.org
The reaction of this compound with various ketones under acidic conditions leads to the formation of a wide array of substituted indoles. The substitution pattern of the resulting indole is determined by the structure of the starting ketone. For example, the reaction with unsymmetrical ketones can lead to regioisomeric products, and the selectivity can be influenced by the reaction conditions. byjus.com The general scheme involves the initial formation of a 2-bromophenylhydrazone, which then undergoes a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org
A one-pot, three-component protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles, which combines the Fischer indolization with an N-alkylation step. rsc.org This efficient method utilizes an arylhydrazine, a ketone, and an alkyl halide to generate structurally diverse indoles in a short reaction time. rsc.org
Table 1: Examples of Substituted Indole Synthesis using Phenylhydrazines
| Phenylhydrazine (B124118) Reactant | Ketone/Aldehyde Reactant | Product | Reaction Conditions | Yield | Reference |
| Phenylhydrazine hydrochloride | Butanone | 2,3-Dimethylindole | Not specified | Not specified | rsc.org |
| Phenylhydrazine hydrochloride | 2-(Bromomethyl)-6-methylpyridine | 2,3-Dimethyl-1-((6-methylpyridin-2-yl)methyl)indole | Not specified | Not specified | rsc.org |
| 4-Bromophenylhydrazine | Weiss diketone | 2,8-dibromo-hexahydropentaleno[2,1-b:5,4-b']diindole | Not specified | Not specified | uni-stuttgart.de |
| Phenylhydrazine hydrochloride | Optically active cyclohexanone (B45756) 106 | Tricyclic indole (-)-108 | Methanesulfonic acid, reflux in MeOH | 84% | nih.gov |
This compound and its derivatives are key starting materials in the total synthesis of several complex indole alkaloids. The Fischer indole synthesis provides a powerful tool for constructing the core indole framework of these natural products. For instance, a modified Fischer indole protocol was a key step in the 20-step total synthesis of (+)-scholarisine A, a monoterpenoid indole alkaloid. researchgate.net The synthesis of tubifolidine, another indole alkaloid, also employed a highly regioselective Fischer indole synthesis. rsc.org
Furthermore, the strategy has been applied to the synthesis of the aspidospermine (B1204331) alkaloids. A total synthesis of (±)-aspidospermine involved the Fischer indole synthesis of a complex cyclohexanone with a hydrazine (B178648) derivative to form the crucial indolenine intermediate. rsc.org The synthesis of the carbazole (B46965) alkaloid arcyriaflavin A was achieved through a double Fischer indole synthesis of a bis(phenylhydrazone). rsc.org
The success of the Fischer indole synthesis is highly dependent on the choice of the acid catalyst. rsc.org A wide variety of both Brønsted and Lewis acids are effective in promoting the reaction. wikipedia.orgbyjus.com Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (PTSA). wikipedia.orgrsc.org Lewis acids such as boron trifluoride (BF₃), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃) are also frequently employed. wikipedia.org
The reaction conditions, including the solvent and temperature, also play a crucial role. For example, refluxing in acetic acid is a common condition for the indolization step. rsc.org In some cases, microwave-assisted synthesis has been shown to significantly accelerate the reaction. mdpi.com The development of greener reaction conditions has also been a focus, with deep eutectic solvents being explored as an alternative to traditional acids. researchgate.net
Table 2: Catalytic Systems for Fischer Indole Synthesis
| Catalyst Type | Examples | Reference |
| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric Acid, p-Toluenesulfonic Acid | wikipedia.orgrsc.org |
| Lewis Acids | Boron Trifluoride, Zinc Chloride, Aluminum Chloride | wikipedia.org |
| Ionic Liquids | DMAP-based ionic liquids | google.com |
| Organocatalysts | 4,4'-bipyridyl | researchgate.net |
The interrupted Fischer indolization is a variation of the classical method that allows for the synthesis of indoline-containing products. nih.gov This strategy involves the reaction of an arylhydrazine with a latent aldehyde, leading to an intermediate that undergoes a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement and subsequent cyclization without the final ammonia elimination and aromatization step. nih.gov This process can generate multiple new bonds and stereocenters in a single cascade sequence. nih.gov
This methodology has proven particularly useful in the synthesis of fused indoline (B122111) ring systems found in numerous bioactive molecules. nih.gov For example, it has been successfully applied to the formal total syntheses of the furoindoline natural product physovenine (B1202764) and the pyrrolidinoindoline debromoflustramine B. nih.gov It is also a key strategy in the synthesis of the tetracyclic indoline unit of communesin alkaloids and perophoramidine. nih.gov However, certain substitution patterns on the phenylhydrazine can cause the Fischer indolization to fail, leading to N-N bond cleavage products instead of the desired indole. nih.gov
Synthesis of Pyrazole (B372694) Derivatives
This compound also serves as a key building block in the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are found in many compounds with significant pharmacological activities, including anti-inflammatory drugs like celecoxib. dergipark.org.trnih.gov
The most common method for synthesizing pyrazoles involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. dergipark.org.trnih.gov In this reaction, this compound acts as the dinucleophile, reacting with the two electrophilic carbonyl centers of the dicarbonyl compound to form the pyrazole ring.
The reaction of this compound hydrochloride with 2-(5-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde in refluxing ethanol (B145695) results in the formation of a 2-[1-(2-Bromo-phenyl)-1H-pyrazol-4-yl]-5-methoxy-3,3-dimethyl-3H-indole. rjptonline.org This demonstrates the direct incorporation of the 2-bromophenyl moiety onto the pyrazole nitrogen. The regioselectivity of the cyclocondensation can sometimes be an issue when using unsymmetrical dicarbonyl compounds, potentially leading to a mixture of pyrazole isomers. nih.gov However, by carefully choosing the reaction conditions and the nature of the dicarbonyl substrate, it is often possible to achieve high regioselectivity. researchgate.net
Exploration of Diversified Pyrazole Scaffolds
The synthesis of pyrazole-containing compounds is a significant area of research, as the pyrazole scaffold is a core component of many biologically active molecules. nih.gov this compound serves as a key precursor in the generation of a variety of pyrazole derivatives.
The most common method for synthesizing 1-(2-bromophenyl)-substituted pyrazoles involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound. For instance, the reaction of this compound with 2,4-pentanedione (acetylacetone) under reflux in a solvent like ethanol yields 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole. This reaction proceeds through the formation of the pyrazole ring via the reaction of the hydrazine's nitrogen atoms with the carbonyl groups of the diketone. The reaction conditions can be optimized, with prolonged reflux times of 12-24 hours sometimes employed to improve the yield of the cyclization.
The versatility of this approach allows for the synthesis of a wide range of pyrazole scaffolds by varying the 1,3-dicarbonyl compound. This strategy has been utilized to create libraries of pyrazole derivatives for various applications. For example, the condensation of this compound hydrochloride with (E)-2-((4-bromophenyl)diazenyl)-1-phenylbutane-1,3-dione has been used to produce 4-((4-bromophenyl)diazenyl)-5-methyl-1,3-diphenyl-pyrazole, a compound that has been investigated for its potential anticancer activity. nih.gov
Furthermore, multicomponent reactions offer another avenue for the synthesis of diversified pyrazoles using this compound. These one-pot procedures can efficiently generate complex pyrazole structures from simple starting materials. mdpi.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | 2,4-Pentanedione | 1-(2-Bromophenyl)-3,5-dimethyl-1H-pyrazole | Cyclocondensation |
| This compound hydrochloride | (E)-2-((4-bromophenyl)diazenyl)-1-phenylbutane-1,3-dione | 4-((4-bromophenyl)diazenyl)-5-methyl-1,3-diphenyl-pyrazole | Condensation |
Role in Other Heterocyclic Compound Synthesis
Beyond pyrazoles, this compound is a valuable reagent in the synthesis of other important heterocyclic systems, including quinazolines, pyridoquinazolines, and various fused ring structures.
Quinazoline (B50416) and Pyridoquinazoline Derivatives
Quinazolines and their derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov this compound can be a key starting material in the synthesis of these complex molecules. For instance, the reaction of 2-bromobenzaldehydes or ketones with 5-aminopyrazoles can lead to the formation of quinazoline derivatives. researchgate.net
Pyridoquinazolines, which feature a pyridine (B92270) ring fused to a quinazoline system, have also been synthesized using this compound. The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine derivatives, including those derived from this compound, can afford pyridoquinazoline structures. researchgate.net
Fused Ring Systems
This compound is also instrumental in the construction of various fused heterocyclic ring systems. One notable example is its use in the synthesis of substituted heterocycle fused gamma-carbolines. google.com The reaction of this compound with 4-piperidinone can be a key step in the formation of these complex polycyclic structures. google.com
Additionally, this compound has been employed in the synthesis of fused N-aminosuccinimides. The microwave-assisted reaction of bicyclo[2.2.2]oct-7-ene-2exo,3exo,5exo,6exo-tetracarboxylic acid 2,3:5,6-dianhydrides with this compound in an aqueous solution leads to the formation of the corresponding fused succinimide (B58015) derivatives in high yields. clockss.org
Cross-Coupling and Functionalization Reactions
The bromine atom on the phenyl ring of this compound provides a reactive handle for various cross-coupling and functionalization reactions, further expanding its synthetic utility.
Suzuki-Miyaura Coupling Reactions and Bromine Reactivity
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgwikipedia.org The bromine atom in this compound makes it a suitable substrate for this reaction. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the phenyl ring.
For example, the Suzuki-Miyaura coupling of an aryl-bromide with an appropriate boronic acid is a key step in the synthesis of various complex molecules. mdpi.com This reaction is often carried out under microwave irradiation to accelerate the reaction rate. The reactivity of the bromine atom allows for the diversification of the this compound scaffold, leading to the synthesis of a vast array of derivatives with potentially interesting biological or material properties. The development of efficient Suzuki-Miyaura cross-coupling reactions for unprotected ortho-bromoanilines has been a significant advancement, as it avoids the need for protecting group chemistry. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound derivative | Arylboronic acid | Palladium catalyst | 2-Arylphenylhydrazine derivative |
| 2-Chloro-6-nitroquinoline | 6-Methyl-3-pyridinylboronic acid | PdCl2(PPh3)2 | 2-(6-Methyl-3-pyridinyl)-6-nitroquinoline |
Other Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond the Suzuki-Miyaura coupling, the bromine atom in this compound can participate in other carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are fundamental in organic synthesis for the construction of complex molecules. nih.goveurekaselect.comnumberanalytics.com
Copper-catalyzed cross-coupling reactions, for instance, have been employed for the formation of carbon-heteroatom bonds. rsc.org The Ullmann condensation, a copper-catalyzed reaction, can be used to form C-N bonds. For example, the reaction of an o-iodobenzaldehyde with an amidine hydrochloride in the presence of a copper catalyst can yield quinazoline derivatives. nih.gov While this example uses an iodo-substituted starting material, similar reactivity can be expected with the analogous bromo-substituted compounds like those derived from this compound.
These various cross-coupling and functionalization reactions highlight the immense potential of this compound as a versatile platform for the synthesis of a wide range of functionalized molecules.
Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Bromophenylhydrazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure of 2-bromophenylhydrazine. Analysis of ¹H, ¹³C, and ¹⁵N nuclei offers a comprehensive picture of the molecule's electronic environment.
Proton (¹H) NMR Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons and the hydrazine (B178648) (-NHNH₂) protons.
The aromatic region (typically 6.0-9.5 ppm) displays complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. pdx.edu The chemical shifts are influenced by the electronic effects of the bromine atom and the hydrazine group. Protons on carbons adjacent to the electron-withdrawing bromine atom are expected to be shifted downfield. Amine protons (R-NH₂) typically show signals in a broad range from 0.5 to 5.0 ppm, with their exact chemical shift and signal shape being highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. pdx.edulibretexts.org
Table 1: Typical ¹H NMR Chemical Shift Ranges for Functional Groups in Phenylhydrazine (B124118) Derivatives
| Functional Group | Typical Chemical Shift (δ, ppm) | Reference |
| Alkyl (primary, R-CH₃) | 0.7 - 1.3 | libretexts.org |
| Alkyl (secondary, R-CH₂-R) | 1.2 - 1.6 | libretexts.org |
| Amine (R-NH₂) | 0.5 - 5.0 | pdx.edu |
| Aromatic (Ar-H) | 6.5 - 8.0 | libretexts.org |
| Hydrazine (Ar-NH) | Variable, often broad | nih.gov |
Note: Chemical shifts are approximate and can vary based on solvent and substitution.
Carbon (¹³C) NMR Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound displays distinct signals for each of the six carbon atoms in the phenyl ring. The carbon atom bonded to the bromine (C-Br) shows a characteristic chemical shift, typically in the range of 110-120 ppm. The carbon atom attached to the hydrazine group (C-N) also has a distinct resonance, generally appearing in the downfield region of the aromatic spectrum due to the electronegativity of the nitrogen atom. acs.orgacs.org
The chemical shifts of the other four aromatic carbons are influenced by the positions of the bromo and hydrazine substituents. libretexts.org In derivatives, such as phenylhydrazones, the iminyl carbon (C=N) of the hydrazone linkage exhibits a characteristic signal. acs.orgacs.org For instance, in phenylhydrazone derivatives of 2,6-dihydroxyacetophenone, the carbon atoms of the phenylhydrazine ring resonate at approximately 112.97, 119.68, and 129.59 ppm, with the carbon attached to the nitrogen (C1') appearing at 146.04 ppm. jst.go.jp Spectral data for this compound and its hydrochloride salt are available in public databases. nih.govnih.gov
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference |
| C-Br | ~111 | semanticscholar.org |
| Aromatic C-H | 115 - 130 | libretexts.org |
| Aromatic C-N | ~146 | jst.go.jp |
| Quaternary Aromatic Carbons | 125 - 150 | libretexts.org |
Note: Values are based on related structures and general ranges; specific shifts depend on the exact molecule and conditions.
Nitrogen (¹⁵N) NMR Analysis
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms in the hydrazine moiety. titech.ac.jp Phenylhydrazine itself contains two non-equivalent nitrogen atoms (α-N attached to the phenyl ring and β-N of the -NH₂ group), which can be distinguished by ¹⁵N NMR. acs.orgacs.org
Studies on substituted phenylhydrazines show that the chemical shifts of the nitrogen atoms are sensitive to the electronic effects of substituents on the phenyl ring. nih.govresearchgate.net An electron-withdrawing substituent, such as a bromine atom, is expected to influence the shielding of the nitrogen nuclei. The analysis of ¹⁵N chemical shift data for a large number of substituted phenylhydrazines has led to the development of empirical equations to predict these shifts. nih.gov The differential rates of proton exchange on the two nitrogen atoms of phenylhydrazine can also be studied using dynamic ¹⁵N NMR spectroscopy. acs.orgacs.org Spectral data for this compound are available in public databases, which can serve as a reference for its derivatives. nih.govnih.gov
Table 3: General Trends in ¹⁵N NMR Chemical Shifts for Phenylhydrazines
| Nitrogen Atom | General Observation | Reference |
| α-Nitrogen (Ar-NH) | Sensitive to ring substituents. | nih.gov |
| β-Nitrogen (-NH₂) | Less sensitive to ring substituents but affected by solvent and proton exchange. | acs.orgacs.org |
| N-Alkylation | Shifts resonance downfield. | ipb.pt |
Note: Chemical shifts are typically referenced to an external standard like neat nitromethane (B149229) or liquid ammonia (B1221849).
Mass Spectrometry Techniques
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and aiding in structural elucidation through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. proquest.com It is exceptionally useful for separating and identifying components in a mixture, such as the products of a reaction involving this compound. acs.org
In GC-MS analysis of brominated compounds, the mass spectrum exhibits a characteristic isotopic pattern for bromine-containing fragments. acs.org Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in pairs of peaks (M and M+2) of almost equal intensity for every bromine-containing ion, which greatly simplifies the identification of brominated products. proquest.comacs.org The mass spectrum of this compound shows prominent molecular ion peaks at m/z 186 and 188. nih.gov GC-MS methods have been developed for the selective detection of brominated aromatic compounds with high sensitivity. nih.govosti.gov
Table 4: Characteristic GC-MS Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrN₂ | nih.gov |
| Molecular Weight | ~187.04 g/mol | nih.gov |
| Molecular Ion Peaks (M, M+2) | m/z 186, 188 | nih.gov |
| Major Fragment Ion | m/z 77 (Phenyl cation) | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. researchgate.net
For derivatives of this compound, HRMS is critical for confirming the identity of newly synthesized compounds. For example, in the synthesis of a derivative of 4-bromophenylhydrazine, HRMS (ESI) was used to confirm the product's elemental composition. The calculated mass for the [M+Na]⁺ ion was 387.0467, and the experimentally found mass was 387.0468, unequivocally confirming the chemical formula C₂₀H₁₇BrN₂Na. rsc.org This level of accuracy is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy serves as a fundamental technique for the qualitative analysis of this compound, allowing for the identification of its key functional groups. The IR spectrum of this compound hydrochloride and its derivatives is characterized by distinct absorption bands that correspond to specific vibrational modes within the molecule.
The N-H stretching vibrations of the hydrazine group are particularly prominent, typically appearing as strong bands in the region of 3300–3350 cm⁻¹ and 3200–3250 cm⁻¹. The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the benzene ring, which are observed in the 1480–1600 cm⁻¹ range. Furthermore, out-of-plane C-H deformations give rise to absorptions between 750–800 cm⁻¹. The carbon-bromine (C-Br) stretch is identifiable as an intense band at approximately 560–580 cm⁻¹.
The analysis of these characteristic peaks provides a spectroscopic fingerprint for this compound, confirming the presence of its defining structural features. The data obtained from Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is instrumental in confirming the structure of the compound. lgcstandards.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Hydrazine) | 3350-3200 | Strong |
| C-H Stretch (Aromatic) | 3050-3007 | Medium |
| C=C Stretch (Aromatic) | 1600-1480 | Medium-Strong |
| C-N Stretch | 1251 | Medium |
| C-H Out-of-Plane Bend | 800-750 | Strong |
| C-Br Stretch | 580-560 | Strong |
This table provides a summary of characteristic IR absorption bands for this compound and its derivatives based on available spectroscopic data. mdpi.com
Advanced Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound and its derivatives. This technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the quantification of the analyte and any impurities present.
For the analysis of this compound, a common approach involves using a phenyl-bonded silica (B1680970) gel column as the stationary phase. google.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and a buffer solution. lgcstandards.comgoogle.com Detection is typically carried out using a Diode Array Detector (DAD) or a UV detector, with monitoring at a wavelength where the compound exhibits significant absorbance, for instance, 210 nm or 250 nm. lgcstandards.comlgcstandards.com The column temperature is generally maintained at a constant value, for example, 40°C, to ensure reproducible results. lgcstandards.comlgcstandards.com
The purity is determined by calculating the ratio of the peak area of the analyte to the total area of all peaks in the chromatogram. lgcstandards.com This method is highly sensitive and can detect trace amounts of impurities, which is crucial for applications in pharmaceutical synthesis where phenylhydrazines are considered potential genotoxic impurities. rsc.org Pre-column derivatization techniques can also be employed to enhance the specificity and sensitivity of the HPLC method, particularly when analyzing for residual phenylhydrazines in drug substances. rsc.org
| HPLC Parameter | Typical Conditions |
| Stationary Phase | Phenyl-bonded silica gel (e.g., ZORBAX Phenyl) |
| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% H₃PO₄ |
| Flow Rate | 1.0 ml/min |
| Column Temperature | 40 °C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 210 nm or 250 nm |
| Injection Volume | 2-4 µl |
This table summarizes typical HPLC conditions used for the purity assessment of this compound and its derivatives. lgcstandards.comgoogle.comlgcstandards.comarkat-usa.org
Elemental Analysis for Stoichiometric Determination
Elemental analysis provides a fundamental method for confirming the stoichiometric composition of this compound and its derivatives. This technique determines the percentage by weight of each element (carbon, hydrogen, nitrogen, and bromine) present in a pure sample of the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula.
For a derivative of this compound, such as 1-(2-bromophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine (C₁₆H₁₇BrN₂O₃), the calculated elemental composition would be C 52.62%, H 4.69%, and N 7.67%. mdpi.com Experimental findings that closely match these theoretical values, for example, C 52.76%, H 4.90%, and N 7.95%, provide strong evidence for the compound's identity and purity. mdpi.com Similarly, for an indolo[2,3-a]carbazole (B1661996) derivative incorporating a this compound moiety, the calculated values for C₁₈H₁₀Br₂N₂ were C, 52.21%; H, 2.43%; N, 6.76%, with the found values being C, 52.55%; H, 2.50%; N, 6.51%. mdpi.com
This analytical method is crucial for verifying the successful synthesis of a target molecule and ensuring the absence of significant impurities that would alter the elemental ratios. The agreement between calculated and found values is a critical checkpoint in the characterization of new chemical entities.
| Compound | Element | Calculated (%) | Found (%) | Reference |
| 1-(2-bromophenyl)-2-(3,4,5-trimethoxybenzylidene)hydrazine | C | 52.62 | 52.76 | mdpi.com |
| H | 4.69 | 4.90 | mdpi.com | |
| N | 7.67 | 7.95 | mdpi.com | |
| Indolo[2,3-a]carbazole Derivative (C₁₈H₁₀Br₂N₂) | C | 52.21 | 52.55 | mdpi.com |
| H | 2.43 | 2.50 | mdpi.com | |
| N | 6.76 | 6.51 | mdpi.com |
This table presents a comparison of calculated and experimentally found elemental analysis data for derivatives of this compound.
Biological and Pharmacological Research Involving 2 Bromophenylhydrazine Derivatives
Design and Synthesis of Bioactive Derivatives
The synthesis of bioactive molecules originating from 2-bromophenylhydrazine utilizes several established chemical reactions. A common strategy involves the condensation of this compound or its hydrochloride salt with various aldehydes and ketones to form hydrazones. For instance, a series of (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds were synthesized through the condensation of 4-bromophenylhydrazine with substituted benzaldehydes. worldscientificnews.com Similarly, pyrazole-based hydrazones have been prepared by reacting 1,3-diphenylpyrazol-4-carboxaldehyde with p-bromophenylhydrazine. ekb.eg
Another significant synthetic route is the Fischer indole (B1671886) synthesis. This method was employed to prepare oleanolic acid indole derivatives by reacting a starting ketone with this compound hydrochloride. nih.gov This reaction is fundamental in creating indole-based structures, which are known for their pharmacological importance. The synthesis of 5-bromoindole-2-carboxamides also starts from a related precursor, 4-bromoaniline, which is converted to 4-bromophenylhydrazine before undergoing condensation and cyclization. d-nb.info
More complex heterocyclic derivatives have also been developed. For example, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were synthesized, incorporating a thiazole (B1198619) ring into the structure. nih.gov Triazole derivatives, specifically 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates, have also been investigated for their biological potential. consensus.app The synthesis of pyrazolopyrimidine derivatives has been achieved by reacting 3-bromophenylhydrazine hydrochloride with (ethoxymethylene)malononitrile to create an ortho-aminocyanopyrazole intermediate, which is then used to construct the final pyrazolopyrimidine scaffold. doi.org
The synthesis process often involves straightforward reactions, such as refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with an acid catalyst. worldscientificnews.comekb.eg The preparation of the starting material, this compound hydrochloride, can be achieved through the diazotization of 2-bromoaniline (B46623) followed by reduction. google.com
Table 1: Synthesis of Bioactive this compound Derivatives
| Derivative Class | Synthetic Method | Starting Materials | Reference |
| (E)-1-benzylidene-2-(4-bromophenyl)hydrazines | Condensation Reaction | 4-bromophenylhydrazine, Substituted benzaldehydes | worldscientificnews.com |
| Oleanolic acid indole derivatives | Fischer Indole Synthesis | Oleanolic acid-derived ketone, this compound hydrochloride | nih.gov |
| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides | Multi-step synthesis | 2-bromo-5-methoxybenzoic acid | nih.gov |
| 5-bromoindole-2-carboxamides | Fischer Indole Synthesis from precursor | 4-bromoaniline | d-nb.info |
| 1,3-diphenylpyrazole-4-carboxaldehyde hydrazones | Condensation Reaction | 1,3-diphenylpyrazol-4-carboxaldehyde, p-bromophenylhydrazine | ekb.eg |
| Pyrazolopyrimidine derivatives | Cyclocondensation | 3-bromophenylhydrazine hydrochloride, (ethoxymethylene)malononitrile | doi.org |
| Fascaplysin (B45494) derivatives | Multi-step synthesis | 3-bromophenylhydrazine hydrochloride | nih.govmdpi.com |
**6.2. Anticancer Activity Studies
Derivatives of this compound have been a focal point of anticancer research, with many synthesized compounds exhibiting significant cytotoxic and antiproliferative effects against various cancer cell lines.
A notable example is the marine alkaloid fascaplysin and its derivatives. Synthetic brominated fascaplysin analogues have demonstrated potent cytotoxicity. For instance, 3,10-dibromofascaplysin showed high selectivity towards cancer cells, with IC50 values indicating a strong inhibitory effect. nih.govsemanticscholar.org The position of the bromine atom on the fascaplysin scaffold was found to be crucial for its cytotoxic activity. nih.gov
Pyrazole (B372694) and pyrazoline hybrids derived from reactions involving phenylhydrazines have also shown promise. A series of pyrazole-pyrazoline hybrids were screened against human lung (A549) and cervical (HeLa) cancer cell lines. researchgate.netrsc.org One particular analog demonstrated significant activity with an IC50 value of 23.6 μM against HeLa cells and 37.59 μM against A549 cells. researchgate.netrsc.org
Furthermore, novel dihydrotestosterone-derived pyrazoles were tested for their antiproliferative activities on several human cancer cell lines, including androgen-independent prostate carcinoma (PC-3 and DU 145), cervical adenocarcinoma (HeLa), and breast adenocarcinoma (MCF-7 and MDA-MB-231). nih.gov The study revealed that the presence and position of substituents on the arylpyrazole ring system influenced the cytotoxic efficacy. nih.gov
Other classes of derivatives, such as 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazides and pyrazolopyrimidines, have also been subjected to antiproliferative screening, with some compounds showing promising activity. nih.govdoi.org Specifically, certain pyrazolopyrimidine derivatives were found to be more cytotoxic than the standard drug sorafenib (B1663141) against renal cell carcinoma (UO-31) cells. doi.org
Table 2: In Vitro Anticancer Activity of this compound Derivatives
| Derivative Class | Cancer Cell Line(s) | Key Findings (IC50 values) | Reference |
| Pyrazole-pyrazoline hybrid (9d) | HeLa, A549 | IC50 = 23.6 μM (HeLa), 37.59 μM (A549) | researchgate.netrsc.org |
| 3,10-dibromofascaplysin (8) | Prostate cancer cell lines (PC-3, 22Rv1, etc.) | High selectivity towards cancer cells. | nih.govsemanticscholar.org |
| Pyrazolopyrimidine derivatives (19, 31) | Renal cell carcinoma (UO-31) | More potent than sorafenib. | doi.org |
| Dihydrotestosterone-derived arylpyrazoles | PC-3, DU 145, HeLa, MCF-7, MDA-MB-231 | Showed cancer cell-specific antiproliferative activity. | nih.gov |
Research into the mechanisms underlying the anticancer effects of this compound derivatives has pointed to several cellular targets. For fascaplysin and its analogs, proposed mechanisms include the inhibition of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle, and intercalation with DNA, ultimately leading to apoptosis. nih.govsemanticscholar.org Further studies on a dibromofascaplysin derivative revealed that it activates the transcription factor E2F1 and targets the JNK1/2 signaling pathway in human prostate cancer cells. mdpi.com
For pyrazole-pyrazoline hybrids, studies have investigated their interaction with calf thymus DNA (Ct-DNA) using various spectroscopic methods. researchgate.netrsc.org These investigations suggest that DNA binding is a potential mode of action for their anticancer activity. Molecular docking studies have also been employed to understand the binding interactions between these derivatives and protein targets like EGFR tyrosine kinase. researchgate.net
In the case of pyrazolopyrimidine derivatives, their cytotoxic effects have been linked to the inhibition of p38α MAPK, a key enzyme in cellular signaling pathways. doi.org Furthermore, these compounds were found to induce apoptosis, as confirmed by cell cycle analysis and the measurement of apoptosis biomarkers such as p53, Bax, Bcl-2, and caspases 3/7. doi.org
Antimicrobial and Antifungal Investigations
In addition to their anticancer properties, derivatives of this compound have been extensively studied for their effectiveness against a range of microbial pathogens.
A variety of this compound derivatives have demonstrated significant antibacterial activity. For example, synthesized (E)-1-benzylidene-2-(4-bromophenyl)hydrazine compounds were evaluated for their antimicrobial effects against both Gram-positive and Gram-negative bacteria. worldscientificnews.com Similarly, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were screened for their antibacterial properties. nih.gov
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. mdpi.com Interestingly, these compounds showed no inhibitory activity against the Gram-negative bacteria tested. mdpi.com
Research on 5-bromoindole-2-carboxamides, synthesized from a 4-bromophenylhydrazine precursor, revealed high antibacterial activity against pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. d-nb.info Some of these compounds exhibited higher activity than the standard drugs gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. d-nb.info
Synthetic analogs of the marine alkaloid fascaplysin, including brominated derivatives, also showed potent antimicrobial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The introduction of a bromine atom at the C-3 position of the fascaplysin structure was found to significantly increase its antimicrobial potency. mdpi.com
Table 3: Antibacterial Activity of this compound Derivatives
| Derivative Class | Target Bacteria | Key Findings (MIC values) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL | mdpi.com |
| 5-bromoindole-2-carboxamides (7a-c) | E. coli, P. aeruginosa | MIC = 0.35–1.25 μg/mL; higher activity than standards. | d-nb.info |
| 3-bromofascaplysin (3) | Gram-positive bacteria (e.g., E. faecalis) | Increased activity compared to fascaplysin. | mdpi.com |
The hydrazone scaffold derived from phenylhydrazines has been identified as a promising basis for the development of new antifungal agents. nih.govresearchgate.net Studies have shown that certain hydrazone derivatives demonstrate both antifungal and anti-biofilm effects against Candida species. nih.govresearchgate.net The mechanism of action is thought to involve the inhibition of enzymes crucial for fungal survival, such as those involved in trehalose (B1683222) biosynthesis. researchgate.net
Research on 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates has highlighted them as a promising platform for creating new antifungal and antimicrobial agents. consensus.app Additionally, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were also screened for their antifungal activity. nih.gov
A synthetic amide, 2-bromo-N-phenylacetamide, has shown potent fungicidal and antibiofilm activity against fluconazole-resistant Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. researchgate.net This compound exhibited a fungicidal effect with a Minimum Fungicidal Concentration (MFC) of 64 µg/mL against the majority of the tested strains and was as effective as Amphotericin B against C. albicans mature biofilms. researchgate.net
The development of diaryl bishydrazones has also been pursued as a strategy for creating broad-spectrum antifungal agents to combat the rise of systemic fungal infections. google.com
Enzyme Inhibition Studies
Derivatives of this compound have been the subject of extensive research to evaluate their potential as enzyme inhibitors. These studies are crucial in the field of medicinal chemistry for the development of new therapeutic agents. The unique structural features of these compounds allow them to interact with various enzymatic targets.
Acetylcholinesterase and Monoamine Oxidase (MAO) Inhibition
Derivatives incorporating hydrazone and other related scaffolds have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes critically involved in the pathology of neurodegenerative diseases like Alzheimer's disease. nih.govnih.govgoogle.com Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while MAO inhibition affects the levels of monoamine neurotransmitters. nih.gov
Research on various heterocyclic derivatives has shown promising dual inhibitory activity. For instance, certain pyrazole derivatives endowed with a brominated coumarin (B35378) scaffold have demonstrated significant inhibitory activities against both MAO-A and MAO-B in the nanomolar range, with IC50 values of 3.9 nM and 4.4 nM, respectively. researchgate.net Similarly, some methoxy (B1213986) benzoin (B196080) derivatives have shown notable AChE inhibition. acgpubs.org Chalcone-based derivatives have also been explored as dual inhibitors of AChE and MAO-B. nih.gov While specific studies focusing solely on this compound derivatives are part of broader synthetic efforts, the inclusion of bromo-substituted phenyl rings is a common strategy in designing such inhibitors. The electronegative and lipophilic nature of the bromine atom can enhance binding to the active sites of these enzymes.
Table 1: AChE and MAO Inhibitory Activity of Selected Derivative Scaffolds
| Compound Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Pyrazole-coumarin derivative (D1) | MAO-A | 3.9 nM | researchgate.net |
| Pyrazole-coumarin derivative (D1) | MAO-B | 4.4 nM | researchgate.net |
| Chalcone-carbamate derivative (17) | MAO-B | 1.3 µM | nih.gov |
| Ellagic acid derivative (3) | AChE | 10.1 µM | nih.gov |
| Ellagic acid derivative (4) | AChE | 10.7 µM | nih.gov |
| Ellagic acid derivative (3) | MAO-B | 7.27 µM | nih.gov |
| Methoxy benzoin derivative (2) | AChE | - | acgpubs.org |
| Methoxy benzil (B1666583) derivative (13) | BChE | - | acgpubs.org |
| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 µM | mdpi.com |
Urease Inhibitory Potential
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. frontiersin.org Its inhibition is a key target for treating infections caused by pathogens like Helicobacter pylori. frontiersin.orgnih.gov Hydrazone derivatives, which can be synthesized from this compound, have emerged as a significant class of urease inhibitors. researchgate.net
Numerous studies have synthesized series of hydrazone-Schiff bases and evaluated their anti-urease activity. For example, hydrazone derivatives of 4-bromobenzoic acid have shown brilliant inhibition potential. researchgate.net In one study, N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized, with some compounds showing IC50 values as low as 13.33 µM, which is more potent than the standard inhibitor thiourea (B124793) (IC50 ≈ 21-27 µM). mdpi.com The presence and position of substituents on the phenyl ring, including halogens like bromine, play a critical role in the inhibitory potency. frontiersin.org
Table 2: Urease Inhibitory Activity of Various Hydrazone Derivatives
| Compound Series | Most Active Compound(s) | IC50 Value (µM) | Standard (Thiourea) IC50 (µM) | Reference |
|---|---|---|---|---|
| Benzimidazole-hydrazones | Compound not specified | 7.20 ± 0.59 | 22.12 ± 1.20 | researchgate.netresearchgate.net |
| Pyridylpiperazine hybrids | Compound 5b | 2.0 ± 0.73 | 23.2 ± 11.0 | frontiersin.org |
| N′-benzylidene-4-(t-Bu)benzohydrazides | Compound 6 | 13.33 ± 0.58 | 21.14 ± 0.425 | mdpi.com |
| Imidazopyridine-oxazoles | Compound 4i | 5.68 ± 1.66 | 21.37 ± 1.76 | nih.gov |
| Morpholino-thiazolidinones | Compound 20 | 16.79 ± 0.19 | - | nih.gov |
Other Enzymatic Targets
The therapeutic potential of this compound derivatives extends beyond AChE, MAO, and urease inhibition. Researchers have explored their effects on other enzymes implicated in various diseases.
α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a strategy for managing type 2 diabetes. Hydrazone derivatives have shown significant inhibitory activity against α-amylase and α-glucosidase. researchgate.netplos.org For instance, certain hydrazone Schiff bases derived from 4-bromobenzoic acid displayed excellent inhibition against α-amylase, with some IC50 values as low as 0.21 µM, surpassing the standard drug acarbose. researchgate.net
Tyrosinase: This enzyme plays a key role in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Morpholine- and thiazolidine-based derivatives have been synthesized and shown to possess notable tyrosinase inhibition activity. nih.gov
Hyaluronidase: Oleanolic acid indole derivatives, which can be synthesized using this compound hydrochloride, have been evaluated as inhibitors of hyaluronidase, an enzyme involved in inflammation and cancer metastasis. nih.gov
Antioxidant Properties of Derivatives
Many hydrazone-containing compounds derived from substituted phenylhydrazines exhibit significant antioxidant properties. researchgate.netresearchgate.netnih.gov Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidant capacity a valuable therapeutic characteristic. The antioxidant potential is often evaluated using the DPPH (2,2-diphenyl-1-picryl-hydrazyl) free radical scavenging assay. researchgate.netresearchgate.net
For example, a series of bis-Schiff bases showed promising DPPH free radical scavenging activity. researchgate.net Similarly, pyrazole derivatives with a brominated coumarin moiety have demonstrated promising antioxidant properties. researchgate.net The structural features of these molecules, including the presence of the N-H group in the hydrazone linkage and various substituents on the aromatic rings, contribute to their ability to donate a hydrogen atom and neutralize free radicals.
Structure-Activity Relationship (SAR) Studies and Molecular Docking
Structure-activity relationship (SAR) and molecular docking studies are indispensable tools for understanding how this compound derivatives interact with their enzymatic targets and for designing more potent and selective inhibitors. researchgate.netmdpi.com
SAR Insights:
For Urease Inhibition: SAR studies have revealed that the nature and position of substituents on the phenyl ring are critical. researchgate.netnih.gov Electron-withdrawing groups (EWGs) like nitro (-NO2) and halogens (-Cl, -Br), as well as electron-donating groups (EDGs) like methoxy (-OCH3) and hydroxyl (-OH), can enhance inhibitory activity depending on their position. frontiersin.orgnih.gov For instance, in one series, a 2-chloro substitution on the phenyl ring resulted in a highly potent urease inhibitor. mdpi.com The presence of a bromine atom often contributes favorably to the activity, likely through halogen bonding and increased lipophilicity, facilitating entry into the enzyme's active site.
For AChE/MAO Inhibition: In the design of MAO inhibitors, the position of substituents on the phenyl ring significantly influences selectivity and potency. For pyridazinobenzylpiperidine derivatives, a chloro group at the 3-position of the phenyl ring resulted in greater MAO-B inhibition than bromo, methoxy, or fluoro groups at the same position. mdpi.com
For α-Amylase Inhibition: The activity of hydrazone Schiff bases against α-amylase is also heavily dependent on the substitution pattern. The presence of hydroxyl and methoxy groups has been shown to modulate the inhibitory potential significantly. researchgate.net
Molecular Docking: Molecular docking simulations provide a visual and energetic representation of how these derivatives bind to the active site of an enzyme. researchgate.netmdpi.com For urease inhibitors, docking studies often show that the hydrazone moiety is crucial for chelating the nickel ions in the active site. researchgate.netmdpi.com The substituted phenyl ring, carrying the bromo group, typically engages in hydrophobic and van der Waals interactions with key amino acid residues, stabilizing the ligand-enzyme complex. researchgate.netmdpi.com For instance, docking of potent amantadine-thiourea derivatives into the urease active site revealed hydrogen bonding and hydrophobic interactions that explained their non-competitive mode of inhibition. mdpi.com Similarly, docking of AChE inhibitors has shown that the ligands can occupy the entire active pocket, forming π-π interactions and hydrogen bonds with key residues like Tyr334 and Arg289. nih.govnih.gov These computational insights are vital for the rational design of next-generation inhibitors based on the this compound scaffold.
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing and purifying 2-bromophenylhydrazine hydrochloride?
- Methodology : The synthesis typically involves diazotization of 2-bromoaniline followed by reduction with stannous chloride (SnCl₂) in acidic conditions. Purification is achieved via recrystallization from ethanol/water mixtures, yielding a purity of ≥95%. Structural confirmation requires IR (N-H stretch at ~3200 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm, NH₂ signals at δ 4.2–5.0 ppm) .
- Safety : Use PPE (gloves, goggles) due to its toxicity (R34: Causes burns) and ensure proper ventilation. Quench residues with 10% sodium bicarbonate before disposal .
Q. How should researchers handle contradictions in reaction outcomes when using this compound in hydrazone formation?
- Troubleshooting : Contradictions may arise from solvent polarity or pH variations. For example, notes that reactions with this compound in aprotic solvents (e.g., DMF) at 70°C yield acylated hydrazines, while protic solvents (e.g., MeOH) may inhibit reactivity. Validate reaction conditions via TLC (silica gel, hexane/EtOAc 3:1) and adjust stoichiometry (1.2:1 hydrazine:carbonyl ratio) .
Q. What are the critical parameters for characterizing this compound derivatives via crystallography?
- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonding (N–H⋯O) and π-π stacking in derivatives. For example, a monoclinic crystal system (space group P21/n) with unit cell dimensions a = 12.0273 Å, b = 10.2977 Å, c = 14.2626 Å, β = 96.452° was reported for a hydrazone derivative .
Advanced Research Questions
Q. How does this compound enhance sensitivity in HPLC-MS analysis of carbonyl-containing metabolites?
- Analytical Chemistry : this compound acts as a derivatization agent, forming stable hydrazones with carbonyl groups. Optimal conditions include 1 mM hydrazine in methanol, 1 h reaction at RT, and HPLC separation using a C18 column with a 0–100% acetonitrile gradient. MS detection (ESI+) shows [M+H]⁺ ions with characteristic bromine isotope patterns (m/z 79/81) .
Q. What mechanistic insights explain the regioselectivity of this compound in heterocyclic synthesis?
- Reaction Mechanism : The bromine substituent directs electrophilic attack via resonance and inductive effects. For instance, in quinazoline synthesis (e.g., 6-(3-bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one), the ortho-bromine stabilizes transition states through σ-complex intermediates, favoring cyclization at the para position .
Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?
- Computational Chemistry : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates reaction barriers for hydrazone formation. Solvent effects (e.g., PCM model for MeOH) and frontier molecular orbital (FMO) analysis (HOMO-LUMO gap ~5.2 eV) guide predictions of nucleophilic attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
